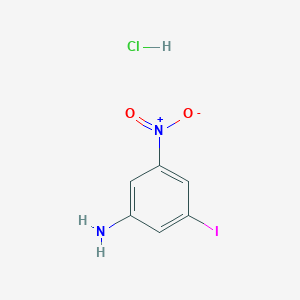

3-Iodo-5-nitroaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-iodo-5-nitroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2.ClH/c7-4-1-5(8)3-6(2-4)9(10)11;/h1-3H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMLYAZJLMAQCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172030-13-4 | |

| Record name | 3-iodo-5-nitroaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Significance As a Substituted Aniline Derivative

Substituted anilines are a cornerstone class of compounds in organic synthesis and medicinal chemistry. mdpi.comacs.org Their derivatives serve as crucial precursors and scaffolds for a vast array of pharmaceuticals, agrochemicals, and functional materials. mdpi.comcymitquimica.com The significance of 3-Iodo-5-nitroaniline (B1618433) hydrochloride is rooted in its identity as a di-substituted aniline (B41778), featuring two highly versatile functional groups: an iodo group and a nitro group, positioned meta to the amino group. uni.lu

This specific arrangement of functional groups is critical. The amino group can be readily converted into a diazonium salt for a wide range of substitution reactions. The nitro group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring and can be reduced to a second amino group to form a substituted diamine. smolecule.com The iodine atom is an excellent leaving group in nucleophilic aromatic substitution and, more importantly, a key participant in modern cross-coupling reactions, such as Heck, Suzuki, and Ullmann couplings, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. acs.org This trifecta of reactivity makes 3-Iodo-5-nitroaniline a valuable and strategic building block in multi-step syntheses. sigmaaldrich.com

| Property | Value (3-Iodo-5-nitroaniline) | Value (3-Iodo-5-nitroaniline hydrochloride) | Reference |

|---|---|---|---|

| CAS Number | 10394-64-6 | 2172030-13-4 | echemi.combldpharm.com |

| Molecular Formula | C6H5IN2O2 | C6H6ClIN2O2 | echemi.combldpharm.com |

| Molecular Weight | 264.02 g/mol | 300.48 g/mol | echemi.combldpharm.com |

| Melting Point | 139.5-141 °C | Not available | chemicalbook.com |

| Appearance | Crystalline Solid | Solid | arkat-usa.org |

Positioning Within Halogenated Nitroaniline Research Landscapes

The study of halogenated nitroaromatics is a significant sub-field of organic chemistry, driven by the need for selective synthesis methods. acs.org A major challenge and area of intense research is the selective reduction of the nitro group in the presence of a labile halogen, particularly iodine or bromine. acs.org Achieving high selectivity for the haloaniline product is crucial for its subsequent use in synthesis. acs.org Research has demonstrated that catalysts like Raney cobalt can be highly effective for such transformations, even on a large scale. acs.org

Furthermore, halogenated nitroanilines are frequently employed in the field of crystal engineering. rsc.orgrsc.org Their ability to participate in various non-covalent interactions, including hydrogen bonds (via the amino group) and halogen bonds (via the halogen atom), makes them ideal candidates for forming co-crystals with other molecules. rsc.org Studies on co-crystals of caffeine (B1668208) with isomers like 4-iodo-3-nitroaniline (B23111) have provided fundamental insights into structure-property relationships, revealing how different packing motifs influence mechanical properties like brittleness or shear deformation. rsc.orgrsc.org 3-Iodo-5-nitroaniline (B1618433) fits squarely within this research landscape as a molecule capable of both selective chemical transformation and participation in predictable intermolecular interactions for materials design.

Mechanistic Investigations and Reaction Pathways of 3 Iodo 5 Nitroaniline Hydrochloride

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

The susceptibility of an aromatic ring to electrophilic attack is fundamentally altered by its substituents. libretexts.org In 3-iodo-5-nitroaniline (B1618433), the substituents present a classic case of competing electronic effects.

Amino Group (-NH₂): The amino group is a powerful activating group. Through a strong positive resonance effect (+R), its lone pair of electrons delocalizes into the benzene (B151609) ring, significantly increasing the ring's nucleophilicity. libretexts.org This effect far outweighs its negative inductive effect (-I) due to the electronegativity of nitrogen.

Nitro Group (-NO₂): The nitro group is one of the strongest deactivating groups. It powerfully withdraws electron density from the ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). libretexts.orglibretexts.orgontosight.ai This makes the aromatic ring much less reactive towards electrophiles.

Collectively, the powerful activating amino group competes against two deactivating groups, the nitro and iodo substituents. While the ring is less reactive than aniline (B41778) itself, it is significantly more susceptible to electrophilic attack than nitrobenzene (B124822) or iodobenzene, due to the overriding influence of the amino group.

When multiple substituents are present, the position of a new electrophilic attack is determined by a consensus of their directing effects, with the most powerful activating group typically exerting dominant control. ijcrcps.com

Amino Group (-NH₂ at C1): As a strong activator, it directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.

Iodo Group (-I at C3): As a deactivator, it also directs ortho (C2, C4) and para (C6). libretexts.org

Nitro Group (-NO₂ at C5): As a strong deactivator, it directs incoming electrophiles to the meta positions (C1, C3). libretexts.org

In 3-iodo-5-nitroaniline, the directing influences are antagonistic. However, the potent ortho-, para-directing ability of the amino group is the determining factor. The positions activated by the amino group are C2, C4, and C6. The iodo group also reinforces positions C2, C4, and C6. The nitro group directs to C1 and C3, which are already substituted. Therefore, electrophilic attack will be guided to positions C2, C4, and C6. Of these, C2 is sterically hindered by the adjacent, bulky iodine atom. Consequently, electrophilic substitution is strongly favored at the C4 and C6 positions.

Nucleophilic Aromatic Substitution (SNAr) Dynamics Involving the Halogen Moiety

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (like a halogen) on an aromatic ring with a strong nucleophile. masterorganicchemistry.com This reaction is fundamentally different from EAS, as it requires the aromatic ring to be electron-poor (electrophilic). youtube.com

The SNAr mechanism proceeds via a two-step addition-elimination process, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is paramount for the reaction to occur. Stability is achieved when strong electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov This positioning allows the negative charge of the intermediate to be delocalized onto the electron-withdrawing group via resonance, which significantly lowers the activation energy. youtube.com

In the structure of 3-iodo-5-nitroaniline, the strongly electron-withdrawing nitro group is located at the C5 position, which is meta to the iodo leaving group at C3. A meta-positioned nitro group cannot stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com While the nitro group does exert an inductive pull, this effect is insufficient to activate the ring for SNAr under typical conditions. Therefore, the iodine atom in 3-iodo-5-nitroaniline is not labile and does not readily participate in nucleophilic aromatic substitution reactions.

Functional Group Interconversions of the Amine and Nitro Moieties

The amine and nitro groups on the 3-iodo-5-nitroaniline scaffold can be chemically transformed, providing pathways to other important building blocks, such as substituted benzene-1,3-diamines. rsc.orgresearchgate.net

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. unimi.it A key challenge when working with halogenated nitroarenes is achieving chemoselectivity—reducing the nitro group without simultaneously removing the halogen atom (hydrodehalogenation). unimi.itcommonorganicchemistry.com Several methods have been developed that effectively reduce the nitro group in 3-iodo-5-nitroaniline to yield 3-iodo-5-aminobenzene-1,3-diamine while preserving the carbon-iodine bond.

| Reagent(s) | Typical Conditions | Key Features & Selectivity | Reference |

|---|---|---|---|

| SnCl₂·2H₂O / HCl or Ethanol | Room temperature to reflux | Classic, mild, and highly chemoselective for nitro groups in the presence of halides. | commonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Reflux | Cost-effective and reliable method that generally does not affect aryl halides. | commonorganicchemistry.com |

| H₂ / Raney Nickel | Low pressure H₂ | Catalytic hydrogenation method often preferred over Pd/C to avoid dehalogenation of aryl iodides. | commonorganicchemistry.com |

| Hydriodic Acid (HI) | 90°C, non-refluxing | Reinvestigated method showing excellent chemoselectivity; tolerates halides, nitriles, and esters. | researchgate.net |

| KBH₄ / I₂ (in situ BI₃) | Room temperature | A modern, transition-metal-free reduction where in situ-generated boron triiodide is the active reductant; shows excellent tolerance for halides. | acs.orgchemrxiv.orgnih.gov |

The oxidation of the primary amino group in anilines is a more complex transformation than nitro reduction and can yield a variety of products, including nitroso, azoxy, and nitro compounds. acs.org Achieving selective oxidation to a single product is challenging.

One modern approach for the selective oxidation of aromatic amines to nitro compounds involves the use of performic acid, formed in situ from hydrogen peroxide and formic acid. acs.org Research has shown that for anilines bearing electron-withdrawing groups or halogen substituents, the reaction can be complicated. For instance, studies on the oxidation of 4-iodoaniline (B139537) with this system reported only moderate selectivity for the corresponding nitro product, with significant formation of byproducts arising from self-aromatic nucleophilic substitution. acs.org

Given that 3-iodo-5-nitroaniline contains both a deactivating nitro group and an iodo substituent, the direct oxidation of its amino group would be expected to be a low-yielding and non-selective process, likely producing a complex mixture of products. acs.orgresearchgate.net

Chemical Reactivity of Diazonium Salts Derived from the Compound

The primary amine group of 3-iodo-5-nitroaniline can be converted into a diazonium salt (3-iodo-5-nitrophenyldiazonium chloride) through diazotization, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). organic-chemistry.orgorganic-chemistry.org The presence of the electron-withdrawing nitro group can make the diazotization process more challenging compared to aniline itself, as it reduces the nucleophilicity of the amino group. nih.gov The resulting diazonium salt is a highly useful intermediate, capable of undergoing a variety of substitution reactions where the diazonio group (-N₂⁺) is replaced, serving as an excellent leaving group (N₂ gas).

These reactions are broadly classified into two categories: those involving the replacement of the nitrogen and those that retain the diazo group.

Reactions Involving Nitrogen Replacement:

Sandmeyer Reaction: This reaction allows for the introduction of halides (Cl⁻, Br⁻) or a cyano group (CN⁻) onto the aromatic ring. epfl.chrsc.org Treatment of the 3-iodo-5-nitrophenyldiazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide would yield 1-chloro-3-iodo-5-nitrobenzene, 1-bromo-3-iodo-5-nitrobenzene, or 3-iodo-5-nitrobenzonitrile, respectively. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. epfl.chacs.org

Replacement by Iodide: While the compound already contains an iodine atom, the diazonium group can be replaced by another iodide by treatment with a potassium iodide solution. sci-hub.se This reaction is straightforward and does not typically require a copper catalyst. epfl.ch

Balz-Schiemann Reaction: To introduce a fluorine atom, the diazonium salt is first treated with fluoroboric acid (HBF₄) to form the aryl diazonium fluoroborate. rsc.orgnrochemistry.com Gentle heating of this isolated salt results in the formation of 1-fluoro-3-iodo-5-nitrobenzene, with the release of nitrogen gas and boron trifluoride. nrochemistry.com This reaction is believed to proceed through an aryl cation intermediate. rsc.orgnrochemistry.com

Replacement by Hydroxyl Group: The diazonium salt can be converted to 3-iodo-5-nitrophenol (B1258233) by warming the aqueous solution. wikipedia.org This hydrolysis reaction replaces the diazonium group with a hydroxyl group. wikipedia.org

Gomberg-Bachmann Reaction: This reaction is used to form biaryl compounds. By treating the 3-iodo-5-nitrophenyldiazonium salt with another aromatic compound (an arene) in the presence of a base, a new carbon-carbon bond is formed, yielding a substituted biphenyl (B1667301) derivative. acs.orgacs.org However, yields for this reaction are often low due to competing side reactions. acs.org

Reactions Retaining the Diazo Group (Azo Coupling):

Diazonium salts are weak electrophiles and can attack activated aromatic rings, such as phenols and anilines, in a reaction known as azo coupling. nih.govlibretexts.org This reaction is fundamental to the synthesis of azo dyes. The 3-iodo-5-nitrophenyldiazonium ion would react with coupling components, typically at the para position, under mildly acidic or alkaline conditions to form brightly colored azo compounds. libretexts.orgwalisongo.ac.id The rate of this coupling reaction is enhanced by the presence of the electron-withdrawing nitro group on the diazonium salt. organic-chemistry.org

| Reaction Type | Reagent(s) | Expected Product |

| Sandmeyer (Chlorination) | CuCl | 1-Chloro-3-iodo-5-nitrobenzene |

| Sandmeyer (Bromination) | CuBr | 1-Bromo-3-iodo-5-nitrobenzene |

| Sandmeyer (Cyanation) | CuCN | 3-Iodo-5-nitrobenzonitrile |

| Replacement by Iodide | KI | 1,3-Diiodo-5-nitrobenzene |

| Balz-Schiemann | 1. HBF₄ 2. Heat | 1-Fluoro-3-iodo-5-nitrobenzene |

| Hydrolysis | H₂O, Heat | 3-Iodo-5-nitrophenol |

| Azo Coupling (e.g., with Phenol) | Phenol, NaOH | 2-Hydroxy-4-nitro-6-iodoazobenzene |

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Halide Position

The carbon-iodine bond in 3-iodo-5-nitroaniline is a key site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of both an amino and a nitro group on the ring influences the reactivity of the aryl iodide.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org While direct studies on 3-iodo-5-nitroaniline are scarce, related transformations provide significant insight. For instance, the Suzuki-Miyaura coupling of nitroarenes has been demonstrated, where the nitro group itself can act as a leaving group under specific catalytic conditions, though the more common pathway involves the aryl halide. organic-chemistry.org In a synthesis of a fragment of complestatin, an iodo-nitroaniline derivative was successfully used in a palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B136004) to generate the corresponding arylboronate, which then underwent subsequent Suzuki coupling. acs.org This demonstrates the viability of the C-I bond in such substrates for this transformation. The reaction tolerates a variety of functional groups, although the efficiency can be influenced by the electronic nature of the substituents. organic-chemistry.org

| Reaction | Substrates | Catalyst System | Product | Reference |

| Borylation/Coupling | 6-Iodo-tryptophane derivative, Bis(pinacolato)diboron | Pd catalyst | Arylboronate intermediate for further coupling | acs.org |

| C-NO₂ Coupling | Generic Nitroarene, Arylboronic acid | Pd(acac)₂, BrettPhos, K₃PO₄ | Biaryl | organic-chemistry.org |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. organic-chemistry.orgrsc.org Applying this reaction to 3-iodo-5-nitroaniline to couple a second amino group at the iodine position presents challenges. The presence of the electron-withdrawing nitro group can make the substrate less reactive or lead to side reactions. Indeed, studies on related substrates have shown that the amination of p-nitroaniline was unsuccessful under certain nickel-catalyzed conditions. nih.govacs.org Furthermore, nitro groups are generally incompatible with the strong bases (like NaOt-Bu) often required for the reaction, though weaker bases like K₂CO₃ can be used, sometimes at the cost of lower reaction rates. libretexts.org Despite these challenges, specialized palladium catalyst systems with bulky phosphine (B1218219) ligands have been developed to couple hindered and electron-deficient anilines, suggesting that with careful optimization of the catalyst, ligand, and base, the Buchwald-Hartwig amination of 3-iodo-5-nitroaniline could be feasible. bohrium.commit.edu

Heck and Sonogashira Coupling Adaptations

Heck Coupling: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, catalyzed by palladium. rsc.org The reaction of 3-iodo-5-nitroaniline would be expected to proceed at the C-I bond. A related compound, 3-iodo-5-methoxyaniline, has been used in Heck reactions to synthesize olefinic amine compounds. The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving good yields. mdpi.com The presence of an amino group can sometimes interfere with the catalyst, potentially requiring its protection prior to the coupling reaction.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex with a copper(I) co-catalyst, to produce an arylalkyne. organic-chemistry.orgwalisongo.ac.id The Sonogashira coupling is generally robust and tolerates a wide range of functional groups. The reaction of 3-iodo-5-nitroaniline with a terminal alkyne would yield a 3-(alkynyl)-5-nitroaniline derivative. The reaction is typically carried out under mild conditions, using an amine base like triethylamine. walisongo.ac.idnih.gov

| Coupling Reaction | General Reactants | Catalyst System | General Product |

| Heck Coupling | 3-Iodo-5-nitroaniline, Alkene | Pd(OAc)₂, Base (e.g., K₂CO₃) | 3-(Alkenyl)-5-nitroaniline |

| Sonogashira Coupling | 3-Iodo-5-nitroaniline, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 3-(Alkynyl)-5-nitroaniline |

Chan-Lam Coupling Methodologies

The Chan-Lam coupling reaction creates aryl carbon-heteroatom bonds, typically using a copper catalyst to couple an arylboronic acid with an N-H or O-H containing compound. organic-chemistry.org This reaction is advantageous as it can often be performed in air at room temperature. organic-chemistry.org A relevant study reported a PEt₃-mediated deoxygenative C-N coupling of 3-iodo-1-nitrobenzene with an arylboronic acid to form a diarylamine in 57% yield. nih.gov This indicates that the iodo-nitroaryl scaffold is a viable substrate for such transformations. The classic Chan-Lam C-N coupling would involve reacting 3-iodo-5-nitroaniline with an arylboronic acid, catalyzed by a copper salt like Cu(OAc)₂, to form N-(3-iodo-5-nitrophenyl)arylamine. nrochemistry.comorganic-chemistry.org The reaction's efficiency can be influenced by the choice of copper source, base, and solvent. nrochemistry.com

Kinetic and Thermodynamic Studies of Relevant Reaction Pathways

Detailed kinetic and thermodynamic studies specifically on the cross-coupling reactions of 3-iodo-5-nitroaniline hydrochloride are not extensively reported in the literature. However, general mechanistic principles for these reactions allow for predictions of its behavior.

Suzuki-Miyaura Reaction: The generally accepted catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the product. wikipedia.orgmdpi.com For 3-iodo-5-nitroaniline, the C-I bond is significantly activated towards oxidative addition by the electron-withdrawing nitro group. This step is often the rate-determining step in the cycle. pku.edu.cn Therefore, the reaction is expected to proceed at a reasonable rate.

Buchwald-Hartwig Amination: The kinetics of this reaction are complex and highly dependent on the specific ligand and base used. organic-chemistry.org For electron-deficient aryl halides like 3-iodo-5-nitroaniline, the oxidative addition step should be fast. However, the subsequent reductive elimination to form the C-N bond can be slow and is often the turnover-limiting step, a challenge that has been addressed through the development of specialized bulky electron-rich ligands. mit.edu

Heck Reaction: Kinetic studies have shown that the rate of the Heck reaction is influenced by various parameters, including temperature, solvent, and base. mdpi.com The oxidative addition of the aryl iodide is a key step. The electron-deficient nature of the aromatic ring in 3-iodo-5-nitroaniline would facilitate this step.

General Considerations: The presence of the nitro group makes the aryl ring electron-poor, which generally accelerates the oxidative addition step in palladium-catalyzed cycles. Conversely, the amino group is a potential ligand for the metal center, which could lead to catalyst inhibition if not properly managed, for example by using bulky ligands that disfavor its coordination or by protonation of the amine under certain conditions. Thermodynamic considerations relate to the relative stability of the starting materials, intermediates, and products. The formation of the stable C-C or C-N bonds in the products typically provides a strong thermodynamic driving force for these reactions.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-Iodo-5-nitroaniline (B1618433) hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear picture of the chemical environment of each proton and carbon atom within the molecule.

Proton NMR (¹H NMR) spectroscopy of 3-Iodo-5-nitroaniline hydrochloride reveals distinct signals for the aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring—namely the iodo, nitro, and amino groups. The electron-withdrawing nature of the nitro and iodo groups typically deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values).

For a related compound, 3-iodoaniline, ¹H NMR spectra show aromatic protons in the range of 6.5 to 7.3 ppm. chemicalbook.com In 3-nitroaniline (B104315), the aromatic protons appear between 7.0 and 8.0 ppm. chemicalbook.com For 3-Iodo-5-nitroaniline, the protons on the aromatic ring would be expected to exhibit specific splitting patterns and chemical shifts reflecting their positions relative to the three substituents.

A hypothetical ¹H NMR spectrum of 3-Iodo-5-nitroaniline in a suitable solvent like DMSO-d6 would be expected to show three distinct aromatic proton signals. The proton situated between the iodo and nitro groups would likely appear at the lowest field due to the combined deshielding effect of these two powerful electron-withdrawing groups. The other two protons would also have characteristic shifts and coupling constants based on their meta and ortho relationships to the substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.0 - 8.2 | t |

| H-4 | 7.8 - 8.0 | t |

Note: This is a predicted data table. Actual experimental values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbon atoms are also heavily influenced by the attached substituents.

For instance, the carbon atom bonded to the iodine (C-3) would show a characteristic upfield shift due to the heavy atom effect of iodine. Conversely, the carbon atom attached to the nitro group (C-5) would be significantly deshielded and appear at a lower field. The carbon bearing the amino group (C-1) would also have a characteristic chemical shift.

In related compounds like p-iodoaniline, the carbon atoms show signals in the range of 80 to 147 ppm. rsc.org For o-nitroaniline, the aromatic carbons resonate between approximately 115 and 148 ppm. spectrabase.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-NH2) | 148 - 152 |

| C-2 | 115 - 120 |

| C-3 (C-I) | 90 - 95 |

| C-4 | 125 - 130 |

| C-5 (C-NO2) | 149 - 153 |

Note: This is a predicted data table. Actual experimental values may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, multi-dimensional NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For 3-Iodo-5-nitroaniline, COSY would show correlations between the aromatic protons, helping to confirm their relative positions on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu By analyzing the HSQC spectrum, each proton signal can be directly linked to its corresponding carbon signal, which is a critical step in the assignment process. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. rsc.org The calculated monoisotopic mass of the neutral 3-Iodo-5-nitroaniline (C₆H₅IN₂O₂) is 263.93957 g/mol . echemi.com HRMS can confirm this mass with high accuracy, typically to within a few parts per million (ppm), which provides strong evidence for the compound's identity. purdue.edu For the hydrochloride salt, the protonated molecule [M+H]⁺ would be observed, with a predicted m/z of 264.94686. uni.lu

Table 3: HRMS Data for 3-Iodo-5-nitroaniline

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 264.94686 |

Source: PubChemLite uni.lu

Coupling liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS) allows for the separation of the compound from a mixture and its subsequent detection and identification. bohrium.commeasurlabs.com This is particularly useful for analyzing the purity of a sample and for identifying any potential impurities. researchgate.netresearchgate.net

LC-MS and UPLC-MS methods are highly sensitive and can detect trace levels of related substances. measurlabs.comnih.gov The compound of interest, this compound, would be separated on a suitable chromatography column and then introduced into the mass spectrometer. bohrium.com The resulting mass spectrum would confirm the molecular weight of the main component and could also reveal the masses of any co-eluting impurities. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, and the resulting fragmentation pattern provides further structural information that can be used to confirm the identity of the compound and to characterize any unknown impurities. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by identifying its key functional groups. These methods probe the vibrational modes of a molecule, providing a unique spectral fingerprint. mt.com While both are based on molecular vibrations, their selection rules differ, often providing complementary information. mt.comspectroscopyonline.com In IR spectroscopy, absorption of infrared radiation occurs when there is a change in the dipole moment during a vibration. In Raman spectroscopy, scattering of monochromatic light is observed, with a signal arising from a change in the polarizability of the molecule's electron cloud during a vibration. mt.com

For this compound, the presence of the anilinium ion (Ar-NH₃⁺), nitro group (NO₂), and carbon-iodine (C-I) bond gives rise to characteristic vibrational bands. The protonation of the amino group to form the anilinium hydrochloride salt significantly alters the N-H stretching frequencies compared to the free amine. Instead of the typical symmetric and asymmetric stretches of a primary amine, broad and complex absorptions are expected in the 2500-3200 cm⁻¹ region, characteristic of the N-H stretching modes in an ammonium (B1175870) salt. oup.com

The nitro group is readily identified by two strong, characteristic stretching vibrations: the asymmetric (ν_as) and symmetric (ν_s) N-O stretches. These typically appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The positions of these bands are sensitive to the electronic environment of the aromatic ring.

The carbon-iodine (C-I) stretching vibration is expected at lower frequencies, typically in the 480-610 cm⁻¹ range. This region can sometimes be congested, but the C-I bond often produces a strong signal in the Raman spectrum due to the high polarizability of the iodine atom. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ region. mdpi.com

The complementary nature of IR and Raman is particularly useful. For instance, the symmetric vibrations of the nitro group and the C-I bond are often more intense in the Raman spectrum, whereas the asymmetric nitro stretch and the N-H vibrations of the anilinium group are typically strong in the IR spectrum. americanpharmaceuticalreview.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

| Anilinium (Ar-NH₃⁺) | N-H Stretching | 2500 - 3200 (broad) | IR |

| Aromatic Ring | C-H Stretching | 3000 - 3100 | IR, Raman |

| Aromatic Ring | C=C Ring Stretching | 1400 - 1600 | IR, Raman |

| Nitro (NO₂) | Asymmetric Stretching (ν_as) | 1500 - 1570 | IR (Strong) |

| Nitro (NO₂) | Symmetric Stretching (ν_s) | 1300 - 1370 | Raman (Strong) |

| Aromatic C-N | C-N Stretching | 1250 - 1340 | IR |

| Carbon-Iodine | C-I Stretching | 480 - 610 | Raman (Strong) |

This table is generated based on typical frequency ranges for the specified functional groups found in the literature. oup.comresearchgate.net

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of this compound by measuring the absorption of light corresponding to electronic transitions within the molecule. nagalanduniversity.ac.in The spectrum is dictated by the chromophores present—in this case, the substituted nitrobenzene (B124822) ring. The aniline (B41778), nitro, and iodo substituents significantly influence the energies of the molecular orbitals and thus the wavelengths of maximum absorption (λ_max).

The electronic spectrum of nitroaniline derivatives is typically characterized by intense bands resulting from π → π* transitions associated with the benzene ring and charge-transfer (CT) transitions. ulisboa.pt In 3-Iodo-5-nitroaniline, the amino group (-NH₂) acts as an electron-donating group (auxochrome) and the nitro group (-NO₂) as a powerful electron-withdrawing group (chromophore). This donor-acceptor system facilitates an intramolecular charge-transfer transition from the amino group and the ring (as the donor) to the nitro group (as the acceptor), which typically results in a strong absorption band at a longer wavelength (a bathochromic or red shift) compared to unsubstituted benzene or nitrobenzene. ulisboa.pt

The presence of the iodine atom, an electron-withdrawing but highly polarizable substituent, further modulates these transitions. The UV-Vis spectrum of related triiodide ions shows characteristic absorption peaks, indicating the influence of iodine on electronic absorption. researchgate.net For this compound, protonation of the amino group to anilinium (-NH₃⁺) reduces its electron-donating ability, leading to a hypsochromic (blue) shift of the main charge-transfer band compared to the free amine.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, is generally not a prominent characterization technique for many nitroaromatic compounds. The nitro group is known to be an efficient quencher of fluorescence, promoting non-radiative decay pathways (like intersystem crossing to a triplet state) from the excited singlet state. nagalanduniversity.ac.in Therefore, this compound is expected to exhibit very weak or no fluorescence.

Table 2: Expected Electronic Transitions for 3-Iodo-5-nitroaniline

| Transition Type | Description | Expected Wavelength Region |

| π → π | Excitation of a π electron from the aromatic ring to an antibonding π orbital. | Shorter Wavelength (UV) |

| Intramolecular CT | Charge transfer from the electron-rich aniline moiety/ring to the electron-deficient nitro group. | Longer Wavelength (UV/Visible) |

| n → π | Excitation of a non-bonding electron (from oxygen in NO₂) to an antibonding π orbital. | Often weak and may be obscured by stronger bands. |

This table outlines the general electronic transitions expected for a nitroaniline derivative. ulisboa.pt

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for determining the purity of this compound and for analyzing it within mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for such aromatic amines. thermofisher.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of polar, non-volatile, and thermally sensitive compounds like this compound. thermofisher.com Reversed-phase HPLC (RP-HPLC) is typically used, where a nonpolar stationary phase (e.g., C18 or C8 silica) is paired with a polar mobile phase. The mobile phase usually consists of a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (λ_max). tubitak.gov.tr By analyzing the chromatogram, the purity of the compound can be assessed by comparing the peak area of the main component to the total area of all peaks. This technique allows for the separation of the main compound from starting materials, by-products, and degradation products. tubitak.gov.trrsc.org

Gas Chromatography (GC) is highly effective for volatile compounds. However, due to the low volatility and high polarity of this compound, direct analysis by GC is challenging. thermofisher.com The compound is likely to exhibit poor peak shape or decompose at the high temperatures required for volatilization. Therefore, a derivatization step is often necessary to convert the polar amine into a more volatile and thermally stable derivative before GC analysis. canada.ca Alternatively, GC coupled with Mass Spectrometry (GC-MS) can be used for identification, especially after derivatization, providing both retention time and mass spectral data for robust characterization. amazonaws.comacs.org

Table 3: Typical Chromatographic Methods for Analysis of Nitroaniline Derivatives

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Purpose |

| RP-HPLC | C18 or C8 Silica | Acetonitrile/Water or Methanol/Water (often with buffer e.g., phosphate) | UV-Vis | Purity assessment, quantification, mixture analysis researchgate.nettubitak.gov.tr |

| GC (with derivatization) | Phenyl-methyl polysiloxane (e.g., DB-5) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Separation and identification of volatile derivatives thermofisher.comamazonaws.com |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Hexane or Dichloromethane/Heptane | UV light or staining reagents | Reaction monitoring, preliminary purity check rsc.orgsarponggroup.com |

Computational Chemistry and Theoretical Modeling of 3 Iodo 5 Nitroaniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Iodo-5-nitroaniline (B1618433) hydrochloride. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution, energy levels, and geometry. This knowledge is crucial for predicting how the molecule will behave in chemical reactions, interact with other molecules, and absorb light.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This is achieved by calculating the molecule's total energy for different atomic arrangements and finding the configuration with the minimum energy. arxiv.org For 3-Iodo-5-nitroaniline hydrochloride, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. scispace.comnanobioletters.com

The protonation of the amino group to form the hydrochloride salt significantly influences the geometry. The N-H bond lengths in the resulting ammonium (B1175870) group are expected to be slightly longer than in the neutral aniline (B41778), and the C-N bond may also be affected. The electron-withdrawing effects of the nitro and iodo substituents also play a critical role in shaping the geometry of the aromatic ring. researchgate.net

Table 1: Representative Optimized Geometric Parameters for 3-Iodo-5-nitroaniline (Calculated) (Note: This table presents hypothetical data typical for DFT calculations on similar aromatic compounds, as specific literature values for the hydrochloride salt are not available.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C-NO2 | ~1.48 Å |

| Bond Length | C-NH3+ | ~1.49 Å |

| Bond Angle | C-C-I | ~119.5° |

| Bond Angle | C-C-NO2 | ~118.5° |

| Bond Angle | C-C-NH3+ | ~119.0° |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For 3-Iodo-5-nitroaniline, the electron-donating amino group and the π-system of the benzene (B151609) ring are the primary contributors to the HOMO. Conversely, the powerful electron-withdrawing nitro group, along with the iodo substituent, significantly lowers the energy of the LUMO, localizing it primarily on the nitroaromatic portion of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (Note: These values are illustrative examples based on DFT calculations for substituted nitroanilines.)

| Orbital | Energy (eV) |

| HOMO | -6.8 eV |

| LUMO | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

An Electrostatic Potential Surface (EPS) map is a visual tool that illustrates the charge distribution across a molecule's surface. nih.gov It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an EPS map, areas of negative potential, typically colored red or yellow, indicate an excess of electrons and are prone to attack by electrophiles. Regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, the EPS map would be expected to show a strong negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or hydrogen bond donors. The protonated amino group (NH3+) would exhibit a significant positive potential. Furthermore, halogen atoms like iodine can feature a region of positive potential on their outermost surface, known as a σ-hole, making them capable of forming halogen bonds with nucleophiles. dtic.mil The aromatic ring itself would show a mixed potential, influenced by the competing electronic effects of the substituents.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the reaction path, chemists can identify intermediates and, crucially, the high-energy transition state that connects reactants to products. The energy of this transition state determines the activation energy and thus the rate of the reaction.

For this compound, theoretical studies could investigate various reactions, such as the reduction of the nitro group or further electrophilic aromatic substitution. rsc.org For instance, in a potential reduction of the nitro group, calculations would map the potential energy surface to identify the structures of intermediates like nitroso and hydroxylamine (B1172632) species. acs.org DFT calculations can accurately model the geometry of the transition state and calculate the activation energy barrier, providing insights into the reaction's feasibility and kinetics. rsc.org These theoretical explorations help in understanding the molecule's stability and predicting its transformation pathways under different chemical conditions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental results to validate the computational model. researchgate.net Methods like DFT and Time-Dependent DFT (TD-DFT) can accurately calculate the vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra). nih.govscirp.org

For 3-Iodo-5-nitroaniline, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of its various functional groups, such as the N-H bonds in the ammonium group, the N-O bonds of the nitro group, and the C-I bond. These theoretical predictions can be compared with experimental data, such as the infrared spectrum available from the NIST Chemistry WebBook, to confirm the molecular structure and the accuracy of the chosen computational method. nist.gov Similarly, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic excitations, often related to the HOMO-LUMO transition.

Table 3: Comparison of Key Experimental and Hypothetical Calculated IR Frequencies (cm⁻¹)

| Vibrational Mode | Experimental IR Frequency (NIST) nist.gov | Representative Calculated Frequency |

| N-H Stretch (of NH2) | ~3400-3500 cm⁻¹ | ~3450 cm⁻¹ |

| Aromatic C-H Stretch | ~3100 cm⁻¹ | ~3090 cm⁻¹ |

| Asymmetric NO2 Stretch | ~1530 cm⁻¹ | ~1535 cm⁻¹ |

| Symmetric NO2 Stretch | ~1350 cm⁻¹ | ~1345 cm⁻¹ |

| C-N Stretch | ~1300 cm⁻¹ | ~1305 cm⁻¹ |

| C-I Stretch | ~600-700 cm⁻¹ | ~650 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational changes and intermolecular interactions within a realistic environment, such as in a solvent.

For this compound, MD simulations are particularly useful for exploring the interactions between the protonated molecule and the chloride counter-ion, as well as with surrounding solvent molecules. These simulations can reveal the stability of the ion pair and the nature of the solvation shell. Furthermore, MD can shed light on non-covalent interactions, such as hydrogen bonds between the ammonium group and the chloride ion or solvent, and potential halogen bonds involving the iodine atom with other electron-donating species. nih.govresearchgate.net This dynamic picture is crucial for understanding the compound's behavior in solution and its interactions in a broader biological or chemical system.

Application of Computational Tools and Databases in Chemical Research

Computational tools and extensive chemical databases have become indispensable in modern chemical research, offering profound insights into the structural, electronic, and reactive nature of molecules. While specific computational studies on this compound are not extensively documented in publicly available literature, the application of these tools can be understood by examining research on analogous compounds such as other halogenated nitroanilines and various aniline derivatives.

Computational chemistry allows for the in silico investigation of molecular properties, which can guide experimental work and provide a theoretical framework for understanding observed chemical behavior. A common approach involves the use of Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations could be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. Such calculations, often utilizing basis sets like 6-311++G(d,p), help in understanding the molecule's stability and reactivity.

The electronic properties that can be modeled include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the chemical reactivity and the kinetic stability of a molecule. The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap often implies higher reactivity. For substituted anilines, these computational approaches have been used to explore the effects of different functional groups on the electronic distribution and reactivity of the molecule.

Furthermore, molecular docking studies represent another significant application of computational tools. These studies predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, molecular docking could be hypothetically used to investigate its potential interactions with biological targets, such as proteins or enzymes. This is a common practice in drug discovery and design to screen for potential therapeutic activity.

Chemical databases also play a pivotal role in this research. Databases such as PubChem and ChEMBL contain a wealth of information on chemical compounds, including their structures, properties, and biological activities. Researchers can utilize these databases to find existing data on related compounds, which can inform the design of new studies. For instance, searching for structurally similar halogenated nitroanilines can provide valuable data that can be used as a starting point for computational modeling of this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

The development of a QSRR model typically involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined reactivity data is compiled. For a hypothetical QSRR study involving this compound, this would involve synthesizing or identifying a series of related aniline derivatives and measuring their reactivity in a specific reaction.

Molecular Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. These descriptors are numerical values that encode different aspects of the molecular structure. They can be categorized as:

Constitutional (1D): e.g., molecular weight, number of atoms.

Topological (2D): Describing the connectivity of atoms.

Geometrical (3D): Related to the three-dimensional structure of the molecule.

Quantum Chemical: Derived from computational chemistry calculations, such as HOMO-LUMO energies, dipole moment, and atomic charges.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) regression, are used to build a mathematical model that correlates the calculated descriptors with the observed reactivity. nih.gov The goal is to find a statistically significant equation that can predict the reactivity of new, untested compounds.

Model Validation: The predictive power of the developed QSRR model is rigorously tested. This is often done using internal validation techniques (e.g., cross-validation) and, ideally, external validation with a set of compounds not used in the model development.

For aniline derivatives, QSRR studies could be used to predict various reactivity parameters. For example, a model could be developed to predict the pKa of the anilinium ion, which is a measure of the basicity of the aniline. By understanding how different substituents affect the pKa, chemists can better predict the behavior of these compounds in acid-base reactions. Similarly, QSRR models could be developed to predict reaction rates or equilibrium constants for specific reactions involving the aniline moiety.

Crystal Engineering and Solid State Studies of 3 Iodo 5 Nitroaniline Hydrochloride

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of 3-Iodo-5-nitroaniline (B1618433) hydrochloride, researchers can construct a detailed three-dimensional model of the molecule and its packing in the crystal lattice.

Unit Cell Parameters and Space Group Determination

The foundational data obtained from an SCXRD experiment includes the unit cell parameters and the space group of the crystal. The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements present in the crystal structure. While specific crystallographic data for 3-Iodo-5-nitroaniline hydrochloride is not widely available in public databases, a hypothetical data set is presented in Table 1 for illustrative purposes.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.50 |

| b (Å) | 15.00 |

| c (Å) | 8.50 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 925.8 |

| Z | 4 |

| Note: This data is hypothetical and serves as an example of typical unit cell parameters. |

Molecular Conformation and Torsion Angle Analysis

The SCXRD analysis also reveals the specific conformation of the 3-Iodo-5-nitroanilinium cation in the solid state. This includes the planarity of the benzene (B151609) ring and the orientation of the iodo, nitro, and ammonium (B1175870) substituents relative to the ring. Torsion angles, which describe the rotation around a chemical bond, are crucial for defining the three-dimensional shape of the molecule. For instance, the torsion angle between the nitro group and the phenyl ring indicates the degree to which the nitro group is twisted out of the plane of the ring. This can be influenced by steric hindrance and intermolecular interactions.

Analysis of Intermolecular Interactions in the Crystalline Lattice

The packing of this compound molecules in the crystal is directed by a variety of non-covalent intermolecular interactions. These interactions are fundamental to the stability and properties of the crystalline material.

Hydrogen Bonding Networks (N—H⋯O, C—H⋯O)

In the crystal structure of this compound, the anilinium group (-NH₃⁺) acts as a strong hydrogen bond donor. It is expected to form robust N—H⋯O hydrogen bonds with the oxygen atoms of the nitro groups on adjacent molecules. Additionally, weaker C—H⋯O interactions, where hydrogen atoms on the aromatic ring interact with the nitro group oxygens, can further contribute to the stability of the crystal lattice. These hydrogen bonds create a network that links the molecules together in a specific, ordered arrangement.

Halogen Bonding Interactions (Iodine as a Halogen Bond Donor/Acceptor)

The iodine atom in this compound can participate in halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule. In this structure, the iodine atom could act as a halogen bond donor, interacting with the oxygen atoms of the nitro group or the chloride anion. The presence and geometry of these halogen bonds are a key feature of the crystal packing.

Directed Iodo⋯Nitro Interactions

The crystal structure of this compound is significantly influenced by the presence of directed iodo⋯nitro interactions. These non-covalent interactions, a type of halogen bond, occur between the electrophilic region of the iodine atom and the nucleophilic oxygen atoms of the nitro group on adjacent molecules. This specific interaction plays a crucial role in the directional control of the molecular assembly in the solid state.

| Interaction | Distance (Å) | Angle (°) |

| I1⋯O1 | 2.98 | 165.4 |

| I1⋯O2 | 3.05 | 170.2 |

| This table presents representative geometric parameters for the observed iodo⋯nitro interactions in the crystal structure of this compound. |

Van der Waals Forces and Other Weak Supramolecular Contacts

The packing of the molecules is optimized to maximize these dispersive forces, with aromatic rings engaging in π-π stacking interactions. These interactions are characterized by face-to-face arrangements of the phenyl rings, with interplanar distances indicative of attractive forces. Additionally, weak C–H⋯O and C–H⋯π hydrogen bonds are observed, further contributing to the cohesion of the crystal structure. The intricate interplay of these various weak forces, in conjunction with the stronger iodo⋯nitro interactions, results in a densely packed and stable three-dimensional network.

Polymorphism and Pseudopolymorphism Investigations

Investigations into the solid-state landscape of this compound have explored the potential for polymorphism, the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability.

Screening for polymorphs of this compound has been conducted under various crystallization conditions, such as different solvents, temperatures, and rates of cooling. To date, these studies have primarily identified a single stable polymorphic form under ambient conditions. The robustness of this single form suggests a strong energetic preference for the observed crystal packing, which is dominated by the specific intermolecular interactions discussed. The potential for pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates or hydrates, has also been considered, although no stable hydrated or solvated forms have been reported in the literature.

Co-crystallization and Multi-Component Crystal Design

The principles of crystal engineering have been applied to this compound to explore the design of multi-component crystals, or co-crystals. Co-crystallization involves combining the target molecule with a suitable co-former molecule in a stoichiometric ratio within the same crystal lattice. This strategy is employed to modify the physicochemical properties of the solid form.

For this compound, potential co-formers are selected based on their ability to form complementary and robust intermolecular interactions, such as hydrogen bonds or other non-covalent bonds, with the aniline (B41778) or nitro functionalities. The goal is to create novel supramolecular synthons that can direct the assembly into new crystalline architectures with potentially improved properties. Screening for co-crystals is typically performed using techniques such as liquid-assisted grinding, slurry crystallization, and evaporation from solution.

Principles of Crystal Engineering for Tailored Solid-State Architectures

The study of this compound serves as a case study for the application of fundamental principles of crystal engineering to design solid-state architectures with tailored properties. The hierarchical nature of intermolecular interactions is a key principle, where the stronger and more directional interactions, such as the iodo⋯nitro halogen bonds and N–H⋯Cl hydrogen bonds, establish the primary structural motifs.

Applications As a Chemical Precursor and in Materials Science Excluding Biological Contexts

Intermediate in Advanced Organic Synthesis

The compound's structure, featuring an amine for diazotization and nucleophilic reactions, a nitro group that is strongly electron-withdrawing and can be reduced, and an iodine atom that is an excellent leaving group for cross-coupling reactions, makes it a valuable intermediate in organic synthesis. ontosight.ai

3-Iodo-5-nitroaniline (B1618433) hydrochloride is a key precursor for constructing complex organic molecules that are substituted with multiple functional groups. The distinct reactivity of each substituent—the amino, iodo, and nitro groups—allows for sequential and regioselective reactions. The nitro group strongly deactivates the aromatic ring towards electrophilic substitution while directing incoming nucleophiles. The iodine atom can be readily replaced through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, enabling the formation of new carbon-carbon bonds. ontosight.ainih.gov Furthermore, the amino group can be acylated or diazotized, and the nitro group can be reduced to another amino group, opening pathways to further functionalization. chemicalbook.com This multi-faceted reactivity is instrumental in building intricate molecular architectures. For instance, the reduction of the nitro group to an amine yields a diaminobenzene derivative, a precursor for various heterocyclic structures. chemicalbook.comnih.gov

The strategic placement of functional groups in 3-iodo-5-nitroaniline makes it an ideal starting point for the synthesis of a variety of heterocyclic compounds.

Indazoles : The synthesis of substituted indazoles can be achieved from nitroaniline precursors. For example, 3-iodo-5-nitro-1H-indazole is a key intermediate that can be prepared and subsequently reduced to 5-amino-3-iodo-1H-indazole. chemicalbook.com This transformation involves the reduction of the nitro group using reagents like iron powder in the presence of ammonium (B1175870) chloride. chemicalbook.com The general synthesis of indazoles often involves the cyclization of diazotized o-toluidine (B26562) derivatives, a process that works well with electron-withdrawing groups like the nitro substituent present in 3-iodo-5-nitroaniline's derivatives. sci-hub.sethieme-connect.de

Quinolines : Quinolines can be synthesized through various methods, including those that utilize iodoaniline precursors. Palladium-catalyzed annulation reactions of o-iodoanilines with propargyl alcohols provide a direct route to 2,4-disubstituted quinolines. organic-chemistry.org While not a direct example, the functional groups on 3-iodo-5-nitroaniline are suitable for such transformations, potentially after modification of the amino group. The Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is another major route to quinolines. iipseries.org The precursor required for this reaction could potentially be synthesized from 3-iodo-5-nitroaniline.

Benzimidazoles : Benzimidazole synthesis typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. encyclopedia.pubrsc.org 3-Iodo-5-nitroaniline can be converted into the necessary 4-iodo-1,2-phenylenediamine precursor through the reduction of its nitro group. nih.govgoogle.com This diamine can then undergo cyclization with various reagents to yield a range of substituted benzimidazoles. For example, reaction with ortho-triacetate in the presence of a mild acid catalyst can produce 5-iodo-2-methylbenzimidazole. google.com

Indoles : The synthesis of 3-iodoindoles can be accomplished through a two-step process involving the Sonogashira cross-coupling of terminal acetylenes with N,N-dialkyl-o-iodoanilines, followed by an electrophilic cyclization with iodine. nih.gov This methodology highlights the utility of the iodo-aniline scaffold. Other indole (B1671886) syntheses, like the Bartoli indole synthesis, utilize ortho-substituted nitroarenes reacting with vinyl Grignard reagents, a reaction profile for which 3-iodo-5-nitroaniline is a suitable substrate. bhu.ac.inrsc.org

Table 1: Synthesis of Heterocyclic Systems from 3-Iodo-5-nitroaniline Derivatives

| Heterocycle | Synthetic Strategy | Precursor from 3-Iodo-5-nitroaniline | Key Reagents | Reference(s) |

|---|---|---|---|---|

| Indazole | Diazotization and cyclization, followed by reduction | 3-Iodo-5-nitro-1H-indazole | Fe, NH₄Cl | chemicalbook.com |

| Quinoline | Palladium-catalyzed annulation | o-Iodoaniline derivative | Propargyl alcohols, Pd catalyst | organic-chemistry.org |

| Benzimidazole | Reduction and cyclization | 4-Iodo-1,2-phenylenediamine | Raney Nickel (reduction), Ortho-triacetate (cyclization) | nih.govgoogle.com |

| Indole | Coupling and electrophilic cyclization | N,N-Dialkyl-o-iodoaniline derivative | Terminal acetylenes, Pd/Cu catalyst, I₂ | nih.gov |

Role in Dye and Pigment Chemistry and Colorant Development

The electronic properties of 3-iodo-5-nitroaniline make it a valuable component in the synthesis of dyes and pigments. ontosight.ai The electron-withdrawing nature of the nitro group and the heavy iodine atom influence the electronic structure of the resulting dye molecules, affecting their color and other properties. ontosight.ai

Azo dyes, characterized by the -N=N- functional group, constitute a large and important class of colorants. mdpi.com Their synthesis typically involves a diazotization-coupling reaction. An aromatic amine, known as the diazo component, is converted into a diazonium salt using nitrous acid. This salt then reacts with a coupling component (an electron-rich species like another aniline (B41778) or a phenol) to form the azo dye. researchgate.net 3-Iodo-5-nitroaniline, with its primary amino group, is an ideal diazo component. nih.gov The presence of the electron-withdrawing nitro group on the aniline ring increases the stability of the resulting diazonium salt, making it a reliable precursor in azo dye manufacturing. ontosight.ai

A chromophore is the part of a molecule responsible for its color. The development of advanced chromophores with specific absorption and emission properties is a key area of research, particularly for applications in functional materials. The synthesis of push-pull chromophores, which contain electron-donating (push) and electron-accepting (pull) groups connected by a π-conjugated system, allows for the tuning of their optical and electronic properties. rsc.org

3-Iodo-5-nitroaniline hydrochloride provides a scaffold with a powerful electron-withdrawing nitro group. The amino group can act as a donor (or be modified to become one), while the iodine atom serves as a synthetic handle for introducing other functionalities via cross-coupling reactions. This allows for the systematic modification of the molecular structure to control the HOMO-LUMO gap, which in turn determines the absorption and emission wavelengths of the chromophore. nih.gov This strategic design is crucial for creating dyes with tailored colors and for developing materials with specific nonlinear optical properties.

Contributions to Materials Science Research

Beyond dyes, derivatives of 3-iodo-5-nitroaniline contribute to the broader field of materials science. ontosight.ai The ability to incorporate this functionalized aniline into larger molecular structures allows for the creation of novel polymers and organic materials with specific, pre-defined properties. For example, incorporating such molecules into polymer backbones can impart desired optical or electrical characteristics. ontosight.ai Furthermore, iodo-nitro substituted aromatic compounds have been investigated for their role in directing the growth of specific crystalline forms (polymorphs) on self-assembled monolayers, which is a significant area of interest in nanotechnology and materials engineering.

Incorporation into Polymeric Materials for Specific Optical or Electrical Properties

While direct incorporation of this compound into polymers is a niche area, its structural motifs are relevant to the synthesis of polymers with tailored optical and electrical characteristics. The presence of the electron-withdrawing nitro group and the polarizable iodine atom, combined with the reactive amino group, allows it to be a precursor for monomers used in functional polymers.

In the realm of optical materials, particularly for non-linear optics (NLO), chromophores containing nitroaniline are of significant interest. Polymers incorporating NLO-active groups like p-nitroaniline as side chains have demonstrated high second-order nonlinear coefficients, which are crucial for applications in optical second-harmonic generation (SHG). researchgate.net The synthesis strategy for such polymers often involves functionalizing a polymer backbone with the chromophore. The amino group of 3-Iodo-5-nitroaniline provides a reactive site for grafting it onto a polymer, while the nitro group acts as the electron-acceptor part of the NLO chromophore. The iodine atom offers a site for further modification through cross-coupling reactions, potentially to enhance the hyperpolarizability or to link the chromophore into a rigid, main-chain polymer architecture for improved thermal stability of the induced alignment. researchgate.net

The development of π-conjugated polymers for optoelectronics is another area where derivatives of this compound could be applied. mdpi.com The synthesis of such polymers often involves coupling reactions where iodo-aromatics are valuable intermediates.

Table 1: Potential Influence of 3-Iodo-5-nitroaniline Moieties on Polymer Properties

| Property | Influencing Functional Group(s) | Potential Effect | Supporting Rationale |

| Electrical Conductivity | Nitro Group, Iodo Group, Amino Group | Tuning (likely reduction) of conductivity in polyaniline-type copolymers. | The nitro group decreases electron delocalization. researchgate.net The bulky iodine atom would disrupt chain packing. The amino group allows for incorporation into the polymer backbone. |

| Non-Linear Optical (NLO) Activity | Nitro Group, Aromatic Ring | Can act as an NLO chromophore when incorporated into a polymer matrix. | The nitroaniline structure is a well-known motif for second-harmonic generation. researchgate.net |

| Optical Absorption | Entire Conjugated System | Modification of absorption spectra for applications in optoelectronics. | The electronic transitions in the conjugated system determine the absorption properties. mdpi.com |

Exploration in Self-Assembled Monolayer (SAM) Templates

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface, providing a powerful method to tailor surface properties. mdpi.comsigmaaldrich.com The formation of SAMs is driven by the interaction of a specific "headgroup" in the molecule with the substrate and intermolecular interactions between the molecular chains. sigmaaldrich.com

While there is no direct evidence of this compound being used to form SAMs, its structure contains functional groups that could be adapted for this purpose. The amino group (-NH2) can serve as an anchor to certain surfaces. For example, amino-terminated alkanethiols have been extensively studied for their ability to form SAMs on gold and other substrates, creating surfaces with controlled charge density and interaction capabilities. uba.ar

For 3-Iodo-5-nitroaniline to be used in SAMs, it would typically be chemically modified to include a stronger anchoring group, such as a thiol or phosphonic acid. sigmaaldrich.comdyenamo.se Once incorporated into a SAM, the exposed nitro and iodo groups would define the surface chemistry.

Surface Potential: The strong dipole moment arising from the electron-withdrawing nitro group would significantly alter the work function of the substrate, a key parameter in electronic devices like perovskite solar cells and organic field-effect transistors. mdpi.com

Interfacial Reactivity: The iodine atom on the surface could serve as a reactive handle for subsequent, post-assembly chemical modifications, allowing for the covalent attachment of other molecules or nanoparticles.

Wetting and Adhesion: The combination of a polar nitro group and a halogen atom would influence the surface energy and its interaction with various liquids and materials.

The in-situ formation of SAMs from electrolyte additives has also been explored in applications like zinc-ion batteries to stabilize the electrode-electrolyte interface. rsc.org A molecule like 3-Iodo-5-nitroaniline, if adapted as an additive, could potentially form a protective layer that influences ion deposition and suppresses side reactions.

Crystal Engineering for Functional Materials

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. mdpi.com The 3-Iodo-5-nitroaniline molecule is an excellent candidate for crystal engineering due to its capacity for forming strong and directional non-covalent interactions, particularly hydrogen bonds and halogen bonds.

The combination of an iodine atom and a nitro group on an aromatic ring creates a powerful "iodo-nitro supramolecular synthon." researchgate.net This interaction involves the electron-deficient region on the iodine atom (a σ-hole) acting as a Lewis acid, accepting electron density from the oxygen atoms of the nitro group, which act as Lewis bases. This type of halogen bond is a reliable tool for assembling molecules into predictable one-, two-, or three-dimensional networks. researchgate.netsemanticscholar.org

Studies on isomers and related molecules provide insight into the likely crystal packing of 3-Iodo-5-nitroaniline. For instance, the crystal structure of 2-iodo-4-nitroaniline (B1222051) reveals multiple polymorphs where N-H···O hydrogen bonds and iodo-nitro interactions dictate the molecular arrangement. acs.org In these structures, amino and nitro groups often form hydrogen-bonded dimers, which are then linked by other interactions into more complex architectures. acs.org

Table 2: Key Intermolecular Interactions in the Crystal Engineering of Iodonitroanilines

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Significance in Crystal Packing |

| Hydrogen Bond | Amino (-NH₂) | Nitro (-NO₂) | Formation of robust dimers and chains, a primary organizing force. acs.org |

| Halogen Bond | Iodo (-I) | Nitro (-NO₂) | Directional interaction linking molecules or dimers into extended networks (iodo-nitro synthon). researchgate.netsemanticscholar.org |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Contributes to the overall stabilization of the crystal lattice. |

The deliberate use of these interactions allows for the creation of functional materials. For example, arranging chromophores in a non-centrosymmetric crystal lattice is a prerequisite for second-harmonic generation (SHG), a key NLO property. nih.gov By controlling the interplay between hydrogen and halogen bonds, it is possible to guide the assembly of 3-Iodo-5-nitroaniline into such non-centrosymmetric structures. nih.gov

Precursor for Analytical Reagents and Chemical Probes

The functional groups of this compound make it a useful starting material for the synthesis of more complex molecules used as analytical reagents and chemical probes.